2-(2-(ブロモメチル)-1,3-ジオキサン-5-イル)イソインドリン-1,3-ジオン

説明

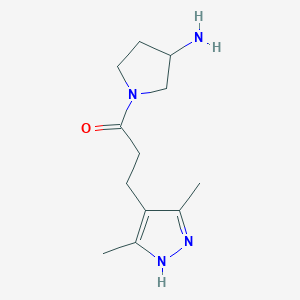

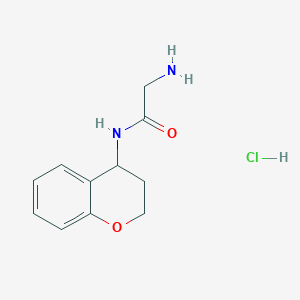

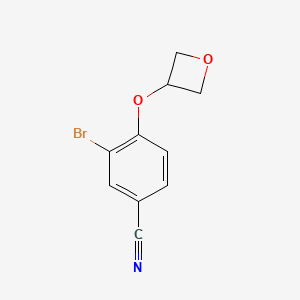

“2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione” is a chemical compound. Its structure has been confirmed by various methods of elemental and spectral analysis . The asymmetric unit of the compound contains three crystallographically independent molecules .

Synthesis Analysis

The synthesis of isoindoline-1,3-dione derivatives involves the condensation of phthalic anhydride with primary amines . A series of isoindoline-1,3-dione -N-benzyl pyridinium hybrids were designed, synthesized, and evaluated .Molecular Structure Analysis

Two of the N—C—C—Br side chains adopt anti conformations and the other is gauche . The crystal structure features short Br⋯O contacts, C—H⋯O hydrogen bonds, and numerous π – π stacking interactions .Chemical Reactions Analysis

Isoindoline-1,3-dione derivatives have been synthesized via a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives .Physical And Chemical Properties Analysis

The physicochemical properties of new phthalimides were determined on the basis of Lipiński’s rule . The compound is a white powder with a melting point of 152-155 °C (lit.) .科学的研究の応用

医薬品合成

本化合物は、医薬品の合成における貴重な中間体として特定されています。その構造的複雑さにより、多様な生物活性分子の作成が可能になります。 例えば、この化合物の誘導体は、新規治療薬の開発における潜在的な用途について検討されており、特にさまざまな生物学的標的に結合する能力に起因しています .

除草剤

研究により、2-(2-(ブロモメチル)-1,3-ジオキサン-5-イル)イソインドリン-1,3-ジオンの特定の誘導体が除草特性を示すことが示されています。 これらの化合物は合成され、雑草の生育を抑制する効果について試験することができ、より効率的で環境に優しい除草剤の開発のための新しい道を開きます .

着色剤と染料

この化合物のユニークな化学構造は、着色剤と染料の合成に適しています。その誘導体は、繊維やインクなど、産業用途に幅広い色を作成するために使用できます。 化合物を改変する汎用性により、色の特性を微調整できます .

ポリマー添加剤

この化合物は、ポリマー添加剤の合成のための前駆体として使用されてきました。 これらの添加剤は、柔軟性、耐久性、劣化に対する抵抗性などのポリマーの物理的特性を向上させることができ、材料科学におけるさまざまな用途に適しています .

有機合成

有機合成の分野では、2-(2-(ブロモメチル)-1,3-ジオキサン-5-イル)イソインドリン-1,3-ジオンは、複雑な有機分子の構築のための構成要素として役立ちます。 その反応性により、さまざまな結合と官能基を形成することができ、特定の所望の特性を持つ化合物の作成を促進します .

フォトクロミック材料

この化合物の誘導体は、フォトクロミック特性について調査されています。これらの材料は、光にさらされると色が変化し、スマートウィンドウ、サングラス、光学データストレージデバイスの開発で活用できます。 化学的修飾によるフォトクロミック挙動を制御する能力により、このアプリケーションは特に有望です .

作用機序

Target of Action

The primary targets of 2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione are dopamine receptors, specifically the D2 receptor . Dopamine receptors play a crucial role in the nervous system, regulating a variety of functions including motor control, reward, and reinforcement.

Mode of Action

2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione interacts with the dopamine receptor D2, modulating its activity . The compound binds to the receptor, influencing the receptor’s ability to interact with dopamine, a neurotransmitter. This interaction can lead to changes in the signaling pathways associated with the receptor, potentially altering the physiological response.

Biochemical Pathways

The interaction of 2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione with the dopamine receptor D2 affects various biochemical pathways. These pathways are involved in a wide array of biological activities, including motor control, reward, and reinforcement . The downstream effects of these pathways can lead to changes in behavior and physiological responses.

Result of Action

The molecular and cellular effects of 2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione’s action are primarily related to its modulation of dopamine receptor D2 activity. By interacting with this receptor, the compound can influence a variety of physiological responses, including motor control and reward mechanisms .

Action Environment

The action, efficacy, and stability of 2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and light exposure . Additionally, the compound’s efficacy can be influenced by the physiological environment, including the presence of other molecules that may interact with the dopamine receptor D2 .

将来の方向性

Isoindoline-1,3-dione derivatives are recognized as one of the most talented skeletons due to their wide range of construction types and wide biological activities . They are the basis of many products with proven biological activity, including analgesics, anti-inflammatories, and cholinesterases inhibitors used in Alzheimer’s disease . Further studies could investigate the impact of additional alkylating imides on the survival of blood cancer cells .

特性

IUPAC Name |

2-[2-(bromomethyl)-1,3-dioxan-5-yl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO4/c14-5-11-18-6-8(7-19-11)15-12(16)9-3-1-2-4-10(9)13(15)17/h1-4,8,11H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXDVHYKVNQHAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC(O1)CBr)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1648864-54-3 | |

| Record name | rac-2-[(2R,5R)-2-(bromomethyl)-1,3-dioxan-5-yl]-2,3-dihydro-1H-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6aS,9aR)-tert-butyl 2-(methylsulfonyl)-6a,7,9,9a-tetrahydropyrrolo[3',4':5,6]thiopyrano[4,3-d]pyrimidine-8(5H)-carboxylate 6,6-dioxide](/img/structure/B1381315.png)

![3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1381320.png)